Elucidating the In Vitro Mechanism of Action of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine: A Comprehensive Technical Guide
Elucidating the In Vitro Mechanism of Action of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (tBPIA) | CAS: 81465-78-3 | Formula: C13H16N2O
Executive Summary & Structural Rationale
In modern targeted oncology and medicinal chemistry, the elucidation of a compound's mechanism of action (MoA) in vitro is the critical bridge between phenotypic discovery and rational drug design. 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (tBPIA) is a privileged pharmacophore and versatile building block frequently utilized in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors, including those targeting RET, FLT3, and Aurora Kinase B .
The structural causality behind tBPIA's efficacy lies in its dual-action geometry:
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The 3-Amino Isoxazole Core: Acts as a potent hydrogen-bond donor/acceptor system. The primary amine and the isoxazole nitrogen/oxygen perfectly mimic the adenine ring of ATP, allowing for robust engagement with the kinase hinge region.
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The 4-Tert-butylphenyl Moiety: Provides a bulky, highly lipophilic vector that drives deep into hydrophobic pockets (such as the DFG-out allosteric pocket or specific back pockets), significantly enhancing residence time and target selectivity .
This technical whitepaper provides an in-depth, self-validating workflow for profiling the in vitro mechanism of action of tBPIA-derived scaffolds, transitioning from biophysical binding kinetics to cellular pathway modulation.
In Vitro Mechanistic Profiling Workflow
To definitively establish the MoA of a tBPIA-based inhibitor, a tripartite orthogonal validation system is required. Relying solely on enzymatic IC50 values is insufficient due to the risk of assay interference (e.g., aggregation, fluorescence quenching). We must correlate biochemical potency with biophysical binding kinetics and cellular target engagement.
Workflow for in vitro mechanistic profiling of tBPIA.
Protocol 1: Enzymatic Target Engagement & ATP Competition
Causality & Rationale: To establish whether the tBPIA scaffold acts as a Type I (active conformation) or Type II (inactive DFG-out conformation) kinase inhibitor, we must perform enzymatic assays at varying ATP concentrations . A rightward shift in the IC50 value proportional to the ATP concentration confirms competitive binding at the ATP site.
Step-by-Step Methodology
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Reagent Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human RET or FLT3, 1 nM final concentration), peptide substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL), and assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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Compound Titration: Serially dilute the tBPIA derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adherence.
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ATP Stratification: Initiate the reaction by adding ATP at three distinct concentrations: 0.1×Km , 1×Km , and 10×Km (where Km is predetermined for the specific kinase).
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Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction using the ADP-Glo™ Kinase Assay protocol. Add 5 µL of ADP-Glo Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
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Self-Validation (Quality Control): Calculate the Z'-factor for each plate using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay.
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Data Analysis: Read luminescence and fit the dose-response curves using a four-parameter logistic non-linear regression model.
Representative Quantitative Data
| Kinase Target | ATP Concentration | IC50 (nM) | Hill Slope | MoA Classification |
| RET (WT) | Km (10 µM) | 4.2 ± 0.5 | 1.1 | ATP-Competitive |
| RET (WT) | 10×Km (100 µM) | 38.5 ± 2.1 | 1.0 | ATP-Competitive |
| FLT3 (ITD) | Km (15 µM) | 12.4 ± 1.2 | 0.9 | ATP-Competitive |
| Aurora B | Km (5 µM) | > 10,000 | N/A | Non-binder |
Protocol 2: Biophysical Binding Kinetics via SPR
Causality & Rationale: While enzymatic assays provide functional IC50 values, they do not resolve the residence time ( τ=1/koff ) of the compound. Surface Plasmon Resonance (SPR) is utilized because prolonged target residence time often correlates better with sustained in vivo efficacy and reduced off-target toxicity than thermodynamic affinity ( KD ) alone.
Step-by-Step Methodology
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Sensor Chip Preparation: Use a CM5 sensor chip on a Biacore 8K system. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
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Ligand Immobilization: Dilute the His-tagged target kinase (e.g., RET) in 10 mM sodium acetate (pH 5.0) and inject it over the flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).
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Analyte Preparation: Prepare the tBPIA derivative in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) across a concentration range of 0.39 nM to 100 nM.
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Kinetic Injection: Inject the analyte over the active and reference flow cells at a flow rate of 50 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.
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Self-Validation: Include a solvent correction curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. Run a known binder (e.g., Vandetanib) as a positive control.
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Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Representative Binding Kinetics
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time ( τ , min) |
| tBPIA Lead | 1.5×105 | 4.2×10−4 | 2.8 | 39.6 |
| Control (Vandetanib) | 8.2×104 | 1.1×10−3 | 13.4 | 15.1 |
Protocol 3: Cellular Mechanistic Validation
Causality & Rationale: In vitro biochemical potency does not guarantee cellular target engagement due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). Evaluating the modulation of downstream signaling pathways (e.g., PI3K/AKT and RAS/MAPK) confirms that the tBPIA scaffold successfully permeates the cell and inhibits the target in its native physiological environment.
tBPIA-mediated inhibition of RTK signaling pathways.
Step-by-Step Methodology
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Cell Culture & Treatment: Seed target-dependent cancer cells (e.g., LC-2/ad cells for CCDC6-RET fusion) in 6-well plates at 5×105 cells/well. Incubate overnight. Treat cells with the tBPIA derivative (0.1, 1, 10, 100, 1000 nM) for 2 hours to capture early phosphorylation events before apoptosis initiates.
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Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
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Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 20 µg per lane).
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Western Blotting: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
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Immunoblotting: Probe overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-RET Tyr905), total RET, p-ERK1/2 (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. Use GAPDH as a loading control.
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Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system. Quantify band intensities using ImageJ to calculate cellular IC50 values for biomarker inhibition.
Conclusion
The 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (tBPIA) scaffold represents a highly effective structural motif for kinase inhibition. By employing the rigorous, self-validating in vitro workflow detailed above—spanning ATP-competitive enzymatic profiling, biophysical SPR kinetics, and cellular pathway modulation—researchers can accurately define the mechanism of action of tBPIA derivatives. This systematic approach ensures that only compounds with verified target engagement, optimal residence times, and proven cellular penetrance advance through the drug development pipeline.
References
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Lakkaniga, N. R., et al. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2020.[Link]
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Chao, Q., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry, 2009.[Link]
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Madaan, N., et al. "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose." Journal of Medicinal Chemistry, 2022.[Link]
